(1R,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol with the molecular formula and a molecular weight of 213.28 g/mol. This compound is characterized by two phenyl groups attached to a carbon backbone that also includes an amino group. Its stereochemistry is defined by the (1R,2R) configuration, which plays a crucial role in its chemical properties and biological activities. The compound is primarily utilized as a chiral auxiliary in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds .
These reactions highlight the utility of (1R,2R)-2-amino-1,2-diphenylethanol in synthesizing complex organic molecules .
Research indicates that (1R,2R)-2-amino-1,2-diphenylethanol exhibits various biological activities. It has been studied for its potential effects on:
The synthesis of (1R,2R)-2-amino-1,2-diphenylethanol can be achieved through several methods:
These methods underscore its importance as a building block in organic synthesis .
(1R,2R)-2-Amino-1,2-diphenylethanol finds applications in various fields:
Interaction studies involving (1R,2R)-2-amino-1,2-diphenylethanol focus on its binding affinity and efficacy with biological targets. These studies help elucidate its potential roles in:
Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound .
Several compounds share structural similarities with (1R,2R)-2-amino-1,2-diphenylethanol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1S,2S)-2-Amino-1,2-diphenylethanol | C14H15NO | Opposite stereochemistry; potential different biological activity |
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | Different enantiomer; used similarly as a chiral auxiliary |
(1S,2S)-(+)-Aminoethanol | C14H15NO | Lacks phenyl groups; simpler structure affecting reactivity |
These compounds illustrate the diversity within this class of amino alcohols and emphasize the unique properties conferred by specific stereochemistry and substituents .